5-Bromo-2-phenyl-1,3-benzoxazole

Catalog No.
S685911
CAS No.
69918-19-0
M.F
C13H8BrNO
M. Wt
274.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-phenyl-1,3-benzoxazole

CAS Number

69918-19-0

Product Name

5-Bromo-2-phenyl-1,3-benzoxazole

IUPAC Name

5-bromo-2-phenyl-1,3-benzoxazole

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

InChI

InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H

InChI Key

WOTNVYMPQOWYSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br

Synthesis and Characterization:

5-Bromo-2-phenyl-1,3-benzoxazole is an organic compound belonging to the class of benzoxazoles. While its specific applications in scientific research are limited compared to other benzoxazoles, several studies have reported its synthesis and characterization. One research paper describes its preparation through the reaction of 2-aminophenol with bromoacetanilide, followed by cyclization using concentrated sulfuric acid []. The characterization of the synthesized compound involved various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Potential Applications:

  • Bromine substitution: The bromine atom in the molecule might be a potential site for further functionalization, allowing the attachment of different chemical groups to modify its properties []. This could be useful for exploring applications in areas like material science or drug discovery.
  • Fluorescence properties: Some benzoxazole derivatives exhibit fluorescence, which is the ability to emit light upon absorbing energy. While the specific fluorescence properties of 5-bromo-2-phenyl-1,3-benzoxazole haven't been extensively studied, its structural similarity to known fluorescent benzoxazoles suggests potential for exploration in this area [].

5-Bromo-2-phenyl-1,3-benzoxazole is a heterocyclic compound characterized by a fused benzene and oxazole ring system, with a bromine substituent at the 5-position and a phenyl group at the 2-position. Its molecular formula is C₁₃H₈BrN₁O, and it has gained attention in various fields due to its unique chemical properties and biological activities. The compound exhibits a planar structure conducive to interactions with biological molecules, making it significant in pharmaceutical chemistry and material science .

  • Substitution Reactions: The bromine atom can be replaced with different functional groups through nucleophilic substitution.
  • Oxidation Reactions: It can undergo oxidation to yield various oxidized derivatives.
  • Reduction Reactions: Reduction processes can lead to the formation of reduced benzoxazole derivatives .

These reactions enhance its utility in synthetic organic chemistry and contribute to its reactivity profile.

This compound exhibits notable biological activities, particularly in cancer research. It has been shown to:

  • Inhibit Kinase Activity: By binding to the active sites of certain kinases, it disrupts cell signaling pathways essential for cell growth and differentiation.
  • Induce Apoptosis: It promotes programmed cell death in various cancer cell lines, including breast, lung, and colon cancers .

The modulation of these cellular processes indicates its potential as an anticancer agent.

The synthesis of 5-Bromo-2-phenyl-1,3-benzoxazole typically involves the following methods:

  • Condensation Reaction: A common route is the condensation of 2-aminophenol with a substituted benzaldehyde (e.g., 5-bromo-2-phenylbenzaldehyde) under reflux conditions in solvents like ethanol or methanol. Catalysts may be employed to enhance yield .
  • Industrial Production: Large-scale synthesis may utilize continuous flow reactors and advanced catalytic systems to optimize efficiency and reduce costs. Techniques such as using ionic liquid catalysts have also been explored .

Research indicates that 5-Bromo-2-phenyl-1,3-benzoxazole interacts with several biological targets:

  • Kinases: The compound has been shown to inhibit specific kinases involved in cancer progression.
  • Proteins: Its binding affinity allows it to modulate protein functions, influencing various metabolic pathways .

These interactions underline its potential as a lead compound for drug development.

Several compounds share structural similarities with 5-Bromo-2-phenyl-1,3-benzoxazole. Notable examples include:

Compound NameKey Differences
2-PhenylbenzoxazoleLacks the bromine atom at the 5-position
5-Chloro-2-phenylbenzoxazoleContains chlorine instead of bromine at 5-position
5-Methyl-2-phenylbenzoxazoleContains a methyl group at the 5-position

Uniqueness

The presence of the bromine atom at the 5-position distinguishes 5-Bromo-2-phenyl-1,3-benzoxazole from its analogs. This substitution significantly influences its reactivity, binding affinity, and biological activity, making it a valuable compound for research and application in medicinal chemistry .

XLogP3

4.1

Wikipedia

5-Bromo-2-phenyl-1,3-benzoxazole

Dates

Modify: 2023-08-15

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